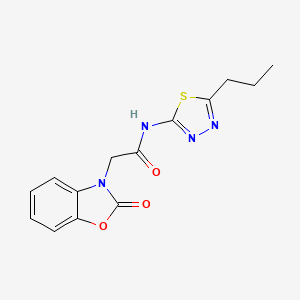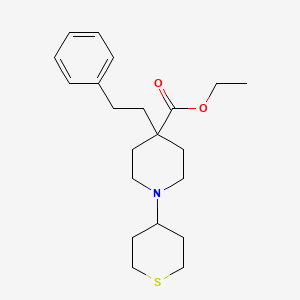
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline
Vue d'ensemble
Description
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinolone-based compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been shown to exhibit antifungal activity against Candida albicans.
Mécanisme D'action
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to exhibit low toxicity and good selectivity towards bacterial cells. It has been shown to have minimal effects on human cells and does not exhibit significant cytotoxicity or genotoxicity. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is its broad-spectrum antibacterial and antifungal activity. It has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low potency compared to other quinolone-based compounds.
Orientations Futures
There are several future directions for the development of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline. One potential direction is the development of more potent analogs of this compound through structure-activity relationship studies. Another potential direction is the evaluation of this compound for its potential applications in the treatment of other infectious diseases, such as tuberculosis and malaria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human cells.
Conclusion
In conclusion, 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a promising synthetic compound that exhibits broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential applications in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Propriétés
IUPAC Name |
azepan-1-yl-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-17-11-12-20(15-19(17)3)23-16-22(21-10-8-9-18(2)24(21)26-23)25(28)27-13-6-4-5-7-14-27/h8-12,15-16H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPCIJGVXCTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)
![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)
![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)

![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)